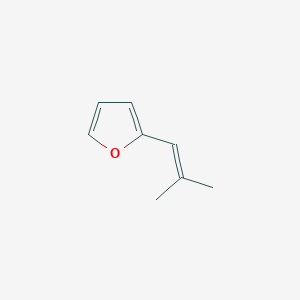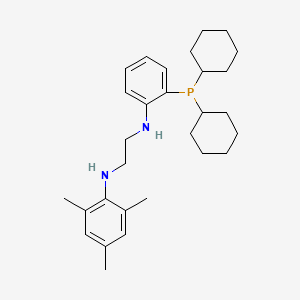
2-(2-Methylprop-1-en-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylprop-1-en-1-yl)furan: 1-(prop-2-en-1-yl)furan , is an organic compound with the chemical formula C8H10O. It features a furan ring (a five-membered aromatic ring containing one oxygen atom) attached to a propenyl group. The compound’s systematic name reflects its structural arrangement: the furan ring connected to a propenyl (allyl) side chain.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of 2-(2-Methylprop-1-en-1-yl)furan:
Dehydrogenation of Furfuryl Alcohol: Furfuryl alcohol undergoes dehydrogenation to yield the desired compound. This reaction typically occurs over metal catalysts (e.g., copper) at elevated temperatures.
Cycloaddition Reactions: Diels-Alder or hetero-Diels-Alder reactions involving furan and suitable dienophiles can produce this compound.
Ring-Closing Metathesis (RCM): RCM of a diene precursor with a terminal alkene generates the furan ring.
Industrial Production: While not produced on a large scale, this compound finds applications in flavor and fragrance industries due to its pleasant aroma.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylic carbon of the propenyl group.
Addition: The double bond in the propenyl side chain is susceptible to electrophilic addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) are used.
Substitution: Alkyl halides or other nucleophiles react with the allylic carbon.
Addition: Hydrogen halides (HCl, HBr) or halogens (Br, Cl) add across the double bond.
- Oxidation: Furan-2-carboxylic acid derivatives
- Substitution: Alkylated furan derivatives
- Addition: Halogenated furan derivatives
Applications De Recherche Scientifique
2-(2-Methylprop-1-en-1-yl)furan has diverse applications:
Flavor and Fragrance Industry: Its pleasant odor contributes to perfumes, cosmetics, and food flavorings.
Medicinal Chemistry: Researchers explore its potential as a bioactive compound.
Materials Science: It may serve as a building block for novel materials.
Mécanisme D'action
The exact mechanism remains an area of ongoing research. its effects likely involve interactions with cellular receptors or enzymes, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 2-(2-Methylprop-1-en-1-yl)furan is unique due to its specific side chain, similar compounds include furan derivatives like furfuryl alcohol and other allyl-substituted furans.
Propriétés
Numéro CAS |
10504-11-7 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
2-(2-methylprop-1-enyl)furan |
InChI |
InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-6H,1-2H3 |
Clé InChI |
SGYURAZHZMWFKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)

![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)

